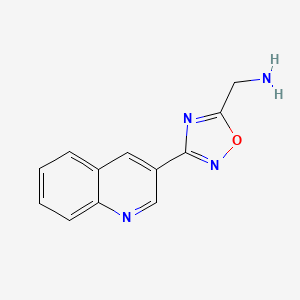![molecular formula C12H8Br2N2O2 B12841886 4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C12H7Br2NO2 It is a derivative of biphenyl, characterized by the presence of two bromine atoms and a nitro group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine typically involves the nitration of 4,4’-dibromobiphenyl. The process begins with the bromination of biphenyl to obtain 4,4’-dibromobiphenyl. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2’ position .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4,4’-Dibromo-2’-amino-[1,1’-biphenyl]-2-amine.
Substitution: Various substituted biphenyl derivatives.
Oxidation: Oxidized biphenyl compounds.
Scientific Research Applications
Chemistry: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used in the production of polymers and advanced materials. It is also employed in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 4,4’-Dibromo-2,2’-dinitrobiphenyl
- 4,4’-Dibromo-2,3’-dinitrobiphenyl
- 4,4’-Dibromo-1,1’-biphenyl
Uniqueness: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8Br2N2O2 |
|---|---|
Molecular Weight |
372.01 g/mol |
IUPAC Name |
5-bromo-2-(4-bromo-2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8Br2N2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16(17)18/h1-6H,15H2 |
InChI Key |
YCNFCXUXHPWOHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12841804.png)
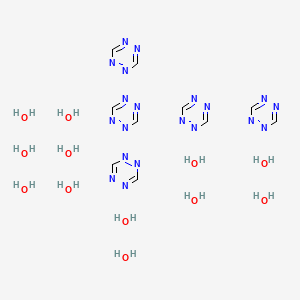


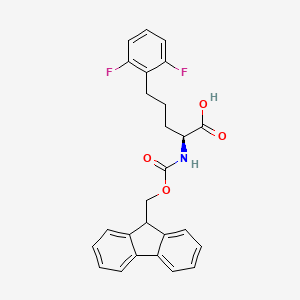
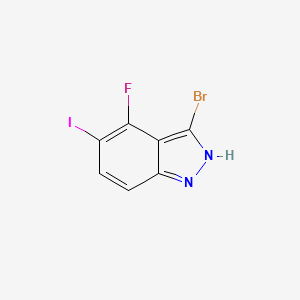
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)
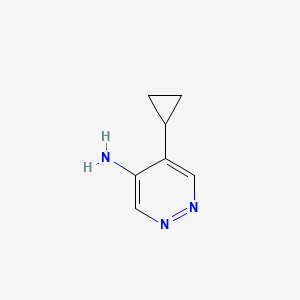
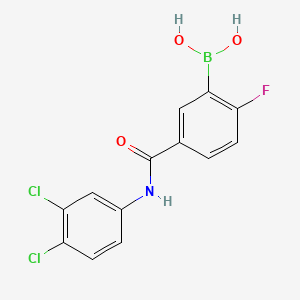

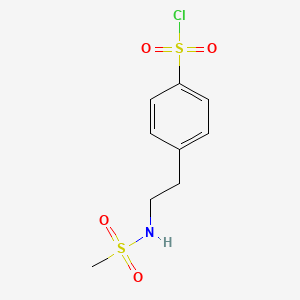
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)

